molecular formula C11H19NO3 B1354162 (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 790667-49-1

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1354162
CAS No.: 790667-49-1
M. Wt: 213.27 g/mol
InChI Key: HQMYWQCBINPHBB-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative widely used in organic synthesis and medicinal chemistry. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure features a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a ketone functional group, making it a versatile building block in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a chiral precursor, such as (S)-2-methyl-4-oxopiperidine-1-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting ester is purified through recrystallization or chromatography to obtain the desired product with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Employing automated chromatography systems to ensure consistent product quality and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: As a chiral building block in asymmetric synthesis and the development of new synthetic methodologies.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: In the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Ketone Group: Participates in nucleophilic addition reactions, forming intermediates in various synthetic pathways.

    Ester Group: Undergoes hydrolysis or substitution, leading to the formation of carboxylic acids or amides.

    Methyl Group: Provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: The enantiomer of the compound, with similar reactivity but different stereochemical properties.

    tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the methyl group, resulting in different steric and electronic effects.

    tert-Butyl 2-methylpiperidine-1-carboxylate: Lacks the ketone group, affecting its reactivity and applications.

Uniqueness

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is unique due to its combination of a chiral center, a ketone group, and a tert-butyl ester, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464736
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790667-49-1
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
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5 mL
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200 mL
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20 mL
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340 mmol
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
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10 mL
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15.93 g
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50 mL
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

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